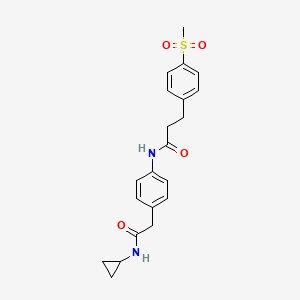

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-28(26,27)19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-5,7-8,11-12,18H,6,9-10,13-14H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBKOCJSILJURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Weight : 372.49 g/mol

- Chemical Class : Amide derivative with cyclopropyl and methylsulfonyl groups.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The cyclopropylamine moiety is introduced through a nucleophilic substitution reaction, followed by acylation to form the final amide structure.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies reported IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HCT-116 | 1.9 | Inhibition of DNA synthesis |

| Compound 2 | MCF-7 | 3.5 | Induction of apoptosis |

| Compound 3 | HCT-116 | 7.52 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have been assessed for their anti-inflammatory effects. A study identified a related compound that showed selective inhibition of COX-2 over COX-1, suggesting potential for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity

| Compound ID | COX Inhibition (IC50 μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Compound A | 10 | 5 |

| Compound B | 15 | 4 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : Interaction with specific protein targets can alter signaling cascades critical for cell survival and proliferation.

Study on Anticancer Efficacy

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of various derivatives against cancer cell lines. The findings indicated that compounds featuring the cyclopropylamine structure displayed enhanced binding affinity to target proteins involved in cell cycle regulation .

Clinical Relevance

While preclinical data are promising, clinical trials are necessary to evaluate the safety and efficacy profiles of these compounds in humans. Ongoing studies aim to assess their potential in treating various malignancies and inflammatory conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving cyclopropylamine and other reagents. The synthesis typically includes the formation of the cyclopropyl group followed by the introduction of the methylsulfonyl moiety. The final product's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : The methylsulfonyl group contributes to significant anti-inflammatory effects. Studies have shown that derivatives of methylsulfonylphenyl compounds demonstrate comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in inhibiting COX enzymes, particularly COX-2, which is implicated in inflammation .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology. The mechanism appears to involve apoptosis induction in targeted cancer cells .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of methylsulfonylphenyl derivatives reported that certain compounds exhibited significant inhibition of COX-2 activity with IC50 values comparable to traditional NSAIDs. The incorporation of the cyclopropylamino moiety enhanced selectivity towards COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with NSAIDs .

Case Study 2: Antimicrobial Efficacy

In another study, the synthesized compound was tested against a panel of bacterial pathogens. Results indicated that it inhibited growth at low concentrations, supporting its potential as a new antimicrobial agent. Further investigations into its mechanism of action revealed disruption of bacterial cell wall synthesis .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Growth inhibition | |

| Cytotoxic | Induction of apoptosis |

Table 2: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Formation of cyclopropyl group | Cyclopropylamine, acetic anhydride | 85 |

| Methylsulfonyl introduction | Methylsulfonyl chloride | 75 |

| Final product isolation | Ethanol precipitation | 70 |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Sulfonyl Group Impact: The target compound’s 4-(methylsulfonyl)phenyl group shares electronic similarities with bicalutamide-related substance A’s phenylsulfonyl moiety, which is critical for receptor binding . However, the absence of a trifluoromethyl or cyano group in the target compound may reduce its binding affinity compared to bicalutamide analogs. In sodium channel blockers (e.g., ), methylsulfonyl groups contribute to hydrophobic binding pockets, suggesting the target compound might exhibit similar ion channel activity .

Carboxamide Modifications: The cyclopropylamino substituent in the target compound introduces steric constraints compared to the hydroxy or methylamino groups in 5-CA-2-HM-MCBX . This may reduce metabolic oxidation but increase plasma stability.

Physicochemical Properties: The methylsulfonyl group enhances lipophilicity (logP) compared to hydroxylated analogs like 5-CA-2-HM-MCBX, suggesting improved membrane permeability but possible challenges in aqueous solubility . Cyclopropyl groups are known to improve metabolic stability by resisting cytochrome P450 oxidation, a feature absent in fluorophenyl-containing analogs (e.g., ) .

Metabolic and Toxicological Considerations

- Metabolism: The target compound’s cyclopropylamino group may reduce Phase I metabolism (e.g., hydroxylation) compared to methylamino-substituted compounds like DX-CA-[S2200], which are prone to N-demethylation .

- Toxicity : Sulfonyl-containing compounds (e.g., ) often exhibit renal toxicity due to sulfone accumulation; this risk may extend to the target compound .

Preparation Methods

Route 1: Nitro Reduction and Amide Formation

- Starting Material : 4-Nitrophenethyl bromide.

- Esterification :

- Hydrolysis :

- Amide Formation :

- Convert acid to acid chloride (SOCl₂), then react with cyclopropylamine in THF to yield N-cyclopropyl-2-(4-nitrophenyl)acetamide .

- Yield: 75–80%.

- Nitro Reduction :

Route 2: Direct Substitution

- Alternative : React 4-bromophenethylamine with cyclopropyl isocyanate in DCM, followed by deprotection (if needed). Limited scalability due to intermediate instability.

Synthesis of 3-(4-(Methylsulfonyl)Phenyl)Propanoic Acid

Route 1: Oxidation of Propenyl Precursor

Route 2: Sulfonation of Phenylpropanoid

- Less preferred due to harsh sulfonation conditions (fuming H₂SO₄, 100°C) and lower regioselectivity.

Amide Coupling: Convergent Synthesis

Acid Chloride Method

Carbodiimide-Mediated Coupling

- Conditions :

- Workup :

Optimization and Challenges

Key Parameters

| Step | Parameter | Optimal Condition |

|---|---|---|

| Amide formation | Solvent | THF/DMF |

| Nitro reduction | Catalyst | 10% Pd/C, H₂ (1 atm) |

| Coupling | Reagent | EDC/HOBt > SOCl₂ (purity) |

Q & A

Q. What are the optimal conditions for synthesizing N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C to minimize side reactions .

- Cyclopropane introduction : Optimize cyclopropylamine conjugation via nucleophilic substitution, requiring pH control (pH 7–8) and inert atmospheres to prevent oxidation .

- Purification : Employ gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization in ethanol/water mixtures for high-purity isolation .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via / NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Assign peaks for key groups (e.g., cyclopropyl NH at δ 1.2–1.5 ppm, methylsulfonyl CH at δ 3.1–3.3 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns consistent with the sulfonyl and cyclopropyl moieties .

- FT-IR : Identify amide C=O stretches (~1650 cm) and sulfonyl S=O vibrations (~1150 cm) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for derivatives of this compound?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with controlled modifications (e.g., replacing cyclopropyl with other amines or altering sulfonyl groups) and compare bioactivity .

- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .

- Case Study : For conflicting cytotoxicity data, validate using orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3) and control for assay interference from sulfonyl groups .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (liposomal encapsulation) to improve aqueous solubility .

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots (e.g., cyclopropylamide hydrolysis) and introduce steric hindrance .

- Plasma protein binding : Measure binding affinity via equilibrium dialysis; modify substituents (e.g., para-methylsulfonyl) to reduce non-specific interactions .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2), focusing on sulfonyl interactions with Arg120/Arg513 .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (/) for target proteins (e.g., kinases) .

- Mutagenesis : Validate key residues (e.g., COX-2 Tyr355) by expressing mutant proteins and measuring activity loss .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and identify yield-limiting steps (e.g., incomplete amide coupling) .

- Parameter optimization : Adjust temperature (e.g., 25°C vs. 40°C for cyclopropane conjugation) and catalyst loading (e.g., Pd/C for deprotection steps) .

- Batch consistency : Replicate reactions under identical conditions (solvent lot, humidity control) to isolate procedural vs. instrumental variability .

Comparative Structural Analysis

| Structural Analog | Key Modifications | Impact on Activity | Reference |

|---|---|---|---|

| N-(4-acetamidophenyl) derivatives | Acetamide vs. cyclopropylamide | Reduced COX-2 selectivity | |

| Ethyl ester variants | Esterification of carboxylic acid | Improved solubility, lower potency | |

| Chlorinated phenyl analogs | Chlorine substitution at para position | Enhanced kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.